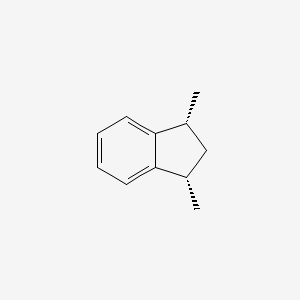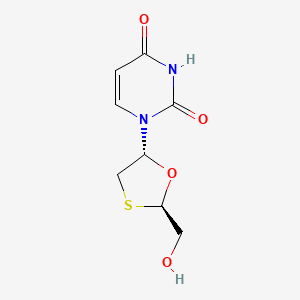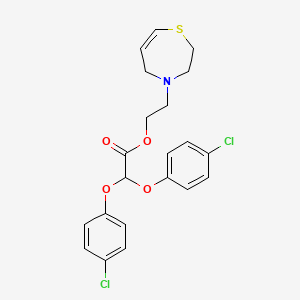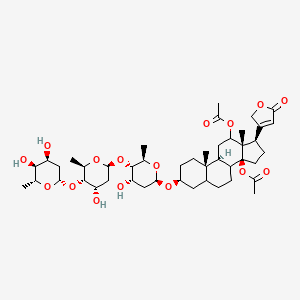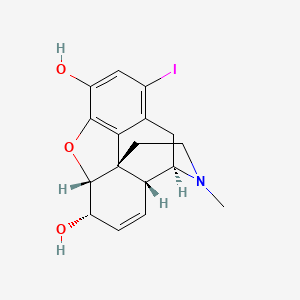
1-Iodomorphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodomorphine is a semi-synthetic narcotic analgesic formed by halogenation of the 1 position on the morphine carbon skeleton . This compound is part of the broader class of halogenated morphine derivatives, which were first synthesized in the late 19th and early 20th centuries . This compound is primarily used in research settings, particularly in pharmacological, neurological, metabolic, and endocrine studies .
Preparation Methods
1-Iodomorphine is typically synthesized through the halogenation of morphine. . This can be achieved through various synthetic routes, including the use of iodine and a suitable oxidizing agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
laboratory-scale synthesis typically involves the use of morphine as a starting material, followed by iodination under controlled conditions .
Chemical Reactions Analysis
1-Iodomorphine undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Iodomorphine has several scientific research applications:
Pharmacology: It is used to study the binding properties and activity of opioid receptors in the central and peripheral nervous systems.
Metabolism: The compound is used to study the metabolic pathways of opioids and their effects on various biological systems.
Endocrinology: This compound is employed in research to understand the endocrine effects of opioids and their interactions with hormonal systems.
Mechanism of Action
1-Iodomorphine exerts its effects by binding to opioid receptors, which are a group of G protein-coupled receptors. Activation of these receptors by this compound leads to significant molecular changes inside the cell, such as inhibition of adenylate cyclase activity, activation of potassium channels, and reduction of calcium conductance . These molecular changes result in the analgesic and narcotic effects associated with the compound .
Comparison with Similar Compounds
1-Iodomorphine is similar to other halogenated morphine derivatives, such as 2-iodomorphine, dihydromorphine, and dihydrocodeine . These compounds share a common morphine skeleton but differ in the position and type of halogenation or other modifications. The uniqueness of this compound lies in its specific iodination at the 1 position, which can influence its binding affinity and activity at opioid receptors .
Similar compounds include:
- 2-Iodomorphine
- Dihydromorphine
- Dihydrocodeine
- Heroin
- Fluorinated, chlorinated, and brominated analogues of morphine and codeine .
These compounds are used in various research applications to study the effects of structural modifications on the activity and binding properties of opioids .
Properties
CAS No. |
64739-76-0 |
|---|---|
Molecular Formula |
C17H18INO3 |
Molecular Weight |
411.23 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-11-iodo-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |
InChI |
InChI=1S/C17H18INO3/c1-19-5-4-17-9-2-3-12(20)16(17)22-15-13(21)7-10(18)8(14(15)17)6-11(9)19/h2-3,7,9,11-12,16,20-21H,4-6H2,1H3/t9-,11+,12-,16-,17-/m0/s1 |
InChI Key |
YFXOJQFZAJTGHD-GLWLLPOHSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C(C=C(C(=C52)O[C@H]3[C@H](C=C4)O)O)I |
Canonical SMILES |
CN1CCC23C4C1CC5=C(C=C(C(=C52)OC3C(C=C4)O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




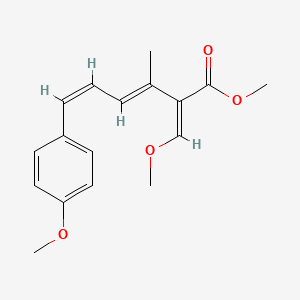
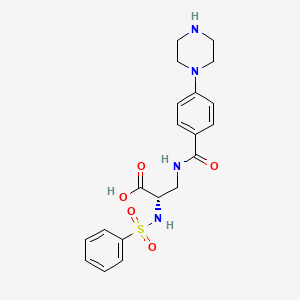

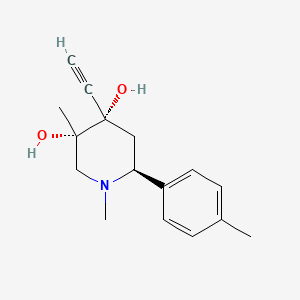
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)

